molecular formula C14H19NO3 B1271638 ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 37711-24-3

ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B1271638
CAS RN: 37711-24-3
M. Wt: 249.3 g/mol
InChI Key: NSZWVSKVSFAGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound that falls within the broader class of indole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the research on related indole derivatives offers valuable insights into the potential characteristics and synthetic pathways that could be relevant for this compound.

Synthesis Analysis

The synthesis of indole derivatives often involves the formation of the indole ring system followed by functionalization at various positions on the ring. For instance, the synthesis of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate involved NMR, ESI-MS, and X-ray diffraction to characterize the structure . Similarly, the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was achieved using microwave irradiation, which is a method known for reducing reaction times and improving yields . These methods could potentially be adapted for the synthesis of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of indole derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and cell dimensions . The crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been determined, which helps in understanding the conformation and potential reactivity of the indole ring system .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including intramolecular cyclizations to form complex ring systems . The reactivity of the indole ring can be influenced by substituents, which can direct further functionalization or participate in reactions themselves. For example, the transformation of sulfomethyl groups to formyl functions in the synthesis of formyl-1H-indole-2-carboxylates demonstrates the versatility of indole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the indole ring. The crystallographic data provided in the papers, such as cell dimensions and density, contribute to the understanding of these properties . Additionally, the biological activity, such as antitumor properties, is a critical aspect of the chemical properties of these compounds, as demonstrated by the good antitumor activity against Hela cells in vitro for one of the synthesized compounds .

Scientific Research Applications

Indole Synthesis and Applications

Indole alkaloids, which include the chemical structure of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, have been a significant area of interest in organic synthesis. The comprehensive review by Taber and Tirunahari (2011) on indole synthesis discusses the classification of all indole syntheses, focusing on the strategic approaches for the construction of the indole nucleus. This framework is instrumental for authors to classify their approach, helping in discovering the history and current state of the art in indole construction strategies (Taber & Tirunahari, 2011).

Tetrahydro-β-carboline Scaffold in Drug Discovery

The application of the Pictet-Spengler reaction to indole-based alkaloids, which includes structures similar to ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is crucial in combinatorial chemistry. Rao, Maiti, and Chanda (2017) highlighted the importance of tetrahydro-β-carboline scaffolds in drug discovery, particularly emphasizing the stereoselective synthesis of these scaffolds using chiral organocatalysts. The review sheds light on the significant progress in the synthesis strategies of tetrahydro-β-carboline, both in solid and solution phase, over the last two decades (Rao, Maiti, & Chanda, 2017).

Indoles in Hepatic Protection

Indoles, including structures similar to ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, exhibit multiple protective roles in chronic liver diseases. Wang et al. (2016) reviewed the pharmacokinetics of indoles and summarized their protective roles, including modulation of transcriptional factors, alleviation of oxidative stress, and inhibition of DNA synthesis. The review underscores the multi-faceted protective effects of indoles, especially indole-3-carbinol and its derivatives, in hepatic protection through mechanisms such as anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation (Wang et al., 2016).

Ethylene and Diameter Growth in Trees

Although not directly related to ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, the study of Savidge (1988) on the phytohormonal regulation of diameter growth in trees, focusing on ethylene and its precursor 1-aminocyclopropane-1-carboxylic acid, presents an interesting perspective on plant biology. This review highlights the role of ethylene and its precursor in the cambial activity, primary-wall radial expansion, differentiation of xylem cells, and growth of the cortex in forest trees (Savidge, 1988).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-13(17)12-8(2)11-9(15-12)6-14(3,4)7-10(11)16/h15H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWVSKVSFAGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368875
Record name Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

CAS RN

37711-24-3
Record name Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.